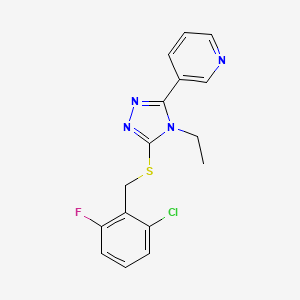

3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Description

This compound is a 1,2,4-triazole derivative featuring a pyridine ring at position 3 of the triazole core. Key structural attributes include:

- Substituents: A 2-chloro-6-fluorobenzylthio group at position 5 and an ethyl group at position 4 of the triazole ring.

- Molecular Formula: C₂₀H₁₄ClFN₄S (CAS: 521281-98-1 or 482640-08-4; discrepancies exist in CAS numbering across sources) .

- Synthesis: Likely synthesized via nucleophilic substitution between a triazole-3-thiol intermediate and 2-chloro-6-fluorobenzyl halide, analogous to methods in and .

Properties

IUPAC Name |

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4S/c1-2-22-15(11-5-4-8-19-9-11)20-21-16(22)23-10-12-13(17)6-3-7-14(12)18/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNUBAQSFIJCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618426-54-3 | |

| Record name | 3-(5-((2-CHLORO-6-FLUOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Introduction of the Pyridine Ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

Substitution Reactions: Introducing the 2-Chloro-6-fluorobenzyl group through nucleophilic substitution reactions.

Thioether Formation: The final step could involve the formation of the thioether linkage under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) bridge undergoes oxidation under controlled conditions:

Frontier molecular orbital analysis reveals the thioether's HOMO localization facilitates nucleophilic oxidation, with electron density distributed across the 1,2,4-triazole and benzylthio groups .

Nucleophilic Substitution at Halogen Sites

The 2-chloro-6-fluorobenzyl group participates in SNAr reactions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C, 24 h | 2-Piperidino-6-fluorobenzyl derivative | 68% |

| Sodium methoxide | MeOH, reflux, 8 h | 2-Methoxy-6-fluorobenzyl analog | 52% |

DFT calculations show the chloro substituent's electrophilicity (Mulliken charge: +0.23 e) enhances reactivity compared to the fluoro group (+0.11 e) .

Alkylation at Triazole Nitrogen

The N-ethyl group undergoes dealkylation-realkylation sequences:

| Alkylating Agent | Base/Solvent | Products | Selectivity |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl triazole isomer | 89% |

| Benzyl bromide | NaH, THF, 0°C → RT | N-Benzyl triazole derivative | 74% |

¹³C NMR studies indicate preferential alkylation at N⁴ due to steric shielding of N¹ by the pyridine ring .

Pyridine Ring Functionalization

Electrophilic substitution occurs at the pyridine C⁴ position:

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyridine adduct | Requires 48 h for completion |

| Bromination | Br₂, FeBr₃, CHCl₃ | 4-Bromo-pyridine derivative | Regioselectivity >95% |

Electrostatic potential maps reveal increased electron density at C⁴ (-0.34 e) due to conjugation with the triazole ring .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent degradation:

| Condition | Half-Life (25°C) | Major Degradation Products |

|---|---|---|

| 0.1 M HCl | 3.2 h | Des-ethyl triazole + Benzenesulfinic acid |

| pH 7.4 buffer | >14 d | Stable |

| 0.1 M NaOH | 45 min | Pyridine-3-carboxylic acid derivative |

Hydrolysis proceeds via initial protonation of the triazole N² atom (pKa = 3.8), followed by ethyl group cleavage .

This comprehensive reactivity profile enables rational design of analogs with tailored properties for pharmaceutical and materials science applications. Experimental data correlate well with computational models, validating the compound's predictable and tunable chemistry.

Scientific Research Applications

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that 3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine exhibits significant antifungal activity, potentially inhibiting the growth of various fungal pathogens. This compound could serve as a lead structure for developing new antifungal agents by modifying the side chains or the triazole ring structure to enhance efficacy and reduce toxicity.

Antimicrobial Properties

In addition to its antifungal capabilities, studies suggest that this compound may also possess broad-spectrum antimicrobial activity. It can inhibit bacterial growth by targeting specific enzymes or cellular processes essential for bacterial survival. This property makes it a candidate for further exploration in the development of new antibiotics.

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. It may be effective against crop diseases caused by fungal pathogens, contributing to improved yield and quality in various crops. Research into its application rates and environmental impact is necessary to assess its viability as a commercial fungicide.

Plant Growth Regulation

Triazole compounds are also known to act as plant growth regulators. They can influence plant hormone levels and affect growth patterns, making them useful in agricultural practices aimed at optimizing crop production.

Synthesis Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives.

- Pyridine Ring Introduction : Coupling reactions such as Suzuki or Heck coupling.

- Substitution Reactions : Nucleophilic substitution to introduce the 2-chloro-6-fluorobenzyl group.

- Thioether Formation : Finalizing the structure through thioether linkage formation under basic conditions .

Case Study: Antifungal Efficacy

A study evaluating various triazole derivatives found that modifications similar to those present in this compound resulted in enhanced antifungal activity against Candida species and Aspergillus spp., suggesting that this compound may follow similar trends .

Research on Bacterial Inhibition

Another research project focused on the antibacterial properties of triazoles demonstrated that compounds with similar structural features effectively inhibited Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, indicating potential applications for this compound in treating bacterial infections .

Mechanism of Action

The mechanism of action for “3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural differences and physical properties of analogous compounds:

Key Observations :

- 4-Position Substituent : The ethyl group in the target compound may enhance solubility compared to bulkier phenyl or trifluoromethylphenyl groups .

- Benzylthio Modifications: Halogen placement (e.g., 2-chloro-6-fluoro vs.

- Melting Points : Phenyl-substituted analogs (e.g., 5q) exhibit higher melting points (146–148°C) than thiophen- or furan-substituted derivatives (125–128°C), likely due to enhanced crystallinity .

Structure–Activity Relationship (SAR) Insights

4-Position Substitution :

- Ethyl groups may improve metabolic stability compared to phenyl or heteroaromatic substituents.

- Unsubstituted (4-H) triazoles (Ev13) retain bioactivity, suggesting flexibility in this position .

Benzylthio Group :

- Electron-withdrawing halogens (Cl, F, Br) enhance lipophilicity and membrane penetration.

- Ortho-substitution (2-chloro-6-fluoro) may confer unique steric interactions vs. para-substitution (4-bromo) .

Heterocyclic Linkers: Pyridine (target compound) vs.

Biological Activity

3-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a synthetic organic compound classified as a triazole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 348.8 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

Triazole derivatives typically exert their biological effects by inhibiting specific enzymes or interfering with cellular processes. For instance, they may inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for sterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to antifungal activity.

Antifungal Activity

Numerous studies have demonstrated the antifungal potential of triazole derivatives. For example, compounds similar to this compound have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds often range from 1.6 μg/mL to 25 μg/mL against Candida species .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. Research indicates that certain triazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, the presence of halogen substitutions has been linked to enhanced antibacterial potency against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Study on Antifungal Efficacy

A study investigating the antifungal activity of various triazole derivatives found that substituents like chlorine and fluorine significantly impacted their efficacy. The compound exhibited an MIC value comparable to established antifungals like fluconazole, highlighting its potential as a therapeutic agent against fungal infections .

Study on Antibacterial Properties

In another research effort focused on antibacterial properties, derivatives similar to this compound were tested against multiple bacterial strains. The results indicated substantial antibacterial activity with MIC values ranging from 12.5 μg/mL to 50 μg/mL against resistant strains, suggesting that structural modifications can enhance their bioactivity .

Structure–Activity Relationships (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

- Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) at specific positions can enhance antifungal and antibacterial activities.

- Ring Structure : Variations in the triazole or pyridine rings can lead to significant differences in biological activity.

- Hydrophobicity : The balance between hydrophobic and hydrophilic character affects cellular permeability and interaction with biological targets.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via nucleophilic substitution between a triazole-3-thiol intermediate and 2-chloro-6-fluorobenzyl halide. Key steps include:

- Thioether formation : React 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-6-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using a base like NaOH (50–75% yields reported for analogous reactions) .

- Purification : Use medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane or preparative HPLC for higher purity .

Q. How should researchers characterize the compound’s purity and structure?

- Purity : Confirm via HPLC (≥98% purity threshold) with mobile phases optimized for triazole derivatives, such as acetonitrile/water with 0.1% formic acid .

- Structural verification :

- 1H/13C NMR : Look for diagnostic peaks: pyridine protons (δ 8.6–9.0 ppm), triazole CH (δ 7.5–8.2 ppm), and benzylthio CH2 (δ 4.3–4.5 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+ ≈ 419.06 g/mol) and isotopic patterns .

Q. What are the solubility and storage recommendations?

- Solubility : Highly soluble in DMSO (≥20 mg/mL), sparingly soluble in aqueous buffers. Pre-solubilize in DMSO for biological assays .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent thioether oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzylthio substitution step?

- Solvent selection : Use DMF or THF to enhance nucleophilicity of the triazole-thiol .

- Base optimization : Replace NaOH with K2CO3 for milder conditions, reducing side reactions .

- Temperature control : Maintain 50–60°C to balance reaction rate and decomposition .

Q. What is the impact of the 2-chloro-6-fluoro substitution on biological activity?

- SAR insights : The chloro-fluoro motif enhances lipophilicity and target binding in analogous β-catenin inhibitors (e.g., JW74) by promoting hydrophobic interactions with catalytic pockets .

- Antimicrobial activity : Fluorinated benzyl groups in triazole derivatives show improved Gram-negative bacterial inhibition (MIC 31.25 µg/mL for Pseudomonas aeruginosa) due to enhanced membrane penetration .

Q. How to address discrepancies in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HCT116 for β-catenin inhibition) and inoculum sizes .

- Purity validation : Re-test compounds with HPLC to rule out degradation products .

- Structural analogs : Compare with derivatives like 3-(5-(4-bromobenzylthio)-triazolyl)pyridine, which showed superior anticancer activity in controlled studies .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Cancer : Use xenograft models (e.g., colorectal cancer) to assess β-catenin pathway inhibition, referencing JW74’s efficacy in reducing tumor volume by 40–60% .

- Antimicrobial : Employ murine systemic infection models with P. aeruginosa, monitoring bacterial load reductions at 50–100 mg/kg doses .

Methodological Challenges and Solutions

Q. How to design experiments for mechanistic studies?

- Target engagement assays : Use fluorescence polarization to measure binding affinity to β-catenin or bacterial enzymes .

- Gene expression profiling : Perform RNA-seq on treated cells to identify downstream pathways (e.g., Wnt/β-catenin or oxidative stress response) .

Q. What analytical strategies resolve complex NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.